盐酸坦度螺酮

概述

描述

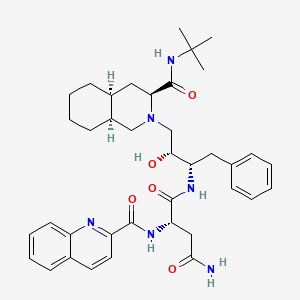

Tandospirone hydrochloride is an anxiolytic and antidepressant medication primarily used in Japan and China. It belongs to the azapirone class of drugs and is closely related to other azapirones like buspirone and gepirone . Tandospirone hydrochloride is known for its selective partial agonist activity at the 5-HT1A receptor, which plays a crucial role in its therapeutic effects .

科学研究应用

Tandospirone hydrochloride has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical structure and interactions with various receptors.

Medicine: Tandospirone hydrochloride is used to treat generalized anxiety disorder, dysthymia, and as an augmentation for depression.

Industry: The compound’s production methods and environmental impact are subjects of industrial research.

作用机制

Tandospirone hydrochloride acts as a selective partial agonist at the 5-HT1A receptor. This receptor is involved in the regulation of serotonin levels in the brain. By partially activating the 5-HT1A receptor, tandospirone hydrochloride helps to alleviate symptoms of anxiety and depression. It has relatively weak affinity for other receptors, such as 5-HT2A, 5-HT2C, and D2 receptors .

安全和危害

未来方向

Tandospirone citrate is commonly used for the treatment of patients with generalized anxiety disorder in clinical practice, and several studies are developing new indications for TDS . Understanding the characteristics of TDS, such as high permeability and low oral bioavailability, will serve as a reference for future development, including the selection of administration routes, formulation development, combination drug use, and rational clinical application .

生化分析

Biochemical Properties

Tandospirone hydrochloride interacts with the 5-HT1A receptor, a subtype of the serotonin receptor . It acts as a potent and selective partial agonist, with a Ki affinity value of 27 ± 5 nM and approximately 55 to 85% intrinsic activity . This interaction with the 5-HT1A receptor is believed to underlie its anxiolytic and antidepressant effects .

Cellular Effects

Tandospirone hydrochloride’s interaction with the 5-HT1A receptor influences various cellular processes. It has been shown to suppress impulsive action in the 3-choice serial reaction time task in rats . This suggests that tandospirone hydrochloride can influence cell signaling pathways related to impulse control .

Molecular Mechanism

Tandospirone hydrochloride exerts its effects at the molecular level primarily through its interaction with the 5-HT1A receptor . As a partial agonist, it binds to this receptor and induces a response, but not to the same extent as a full agonist would . This interaction influences serotonin signaling, which can have wide-ranging effects on mood and behavior .

Temporal Effects in Laboratory Settings

The half-life of Tandospirone hydrochloride was found to be 1.380 ± 0.46 h and 1.224 ± 0.39 h following intragastric (i.g.) and intravenous (i.v.) administration of 20 mg/kg Tandospirone hydrochloride, respectively . This indicates that Tandospirone hydrochloride is rapidly eliminated in rats .

Dosage Effects in Animal Models

In animal models, the effects of Tandospirone hydrochloride have been shown to vary with different dosages . For example, it has been found to suppress impulsive action in rats in a dose-dependent manner . Specific threshold effects or toxic effects at high doses have not been reported in the literature.

Metabolic Pathways

Tandospirone hydrochloride is extensively metabolized in rats, with the area under the curve (AUC) of the major active metabolite [1- [2-pyrimidyl]-piperazine] being approximately 16.38-fold higher than that of Tandospirone hydrochloride after intragastric administration . The low absolute bioavailability of Tandospirone hydrochloride may be attributed to its rapid metabolism .

Transport and Distribution

Tandospirone hydrochloride exhibited good permeability in in vitro Caco-2 cell model and ex vivo everted gut sac experiment, and its transport was influenced by concentration, temperature, and pH . Passive diffusion was identified as the main absorption mechanism .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tandospirone hydrochloride involves several key steps. Initially, NA anhydride undergoes translocation under illumination conditions. The translocation product is then condensed with 1-(4-amniobutyl)-4-(2-pyrimidyl) piperazine. The resulting product is reduced in the presence of palladium on carbon (Pd/C) to form tandospirone. Finally, tandospirone is reacted with an acid to form tandospirone hydrochloride .

Industrial Production Methods

The industrial production of tandospirone hydrochloride follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are kept mild to avoid special equipment requirements. The solvents used in the process can be recycled, making the production more cost-effective and environmentally friendly .

化学反应分析

Types of Reactions

Tandospirone hydrochloride primarily undergoes reduction and condensation reactions during its synthesis. It also exhibits interactions with various neurotransmitter receptors, particularly the 5-HT1A receptor .

Common Reagents and Conditions

Reduction: Palladium on carbon (Pd/C) is used as a catalyst.

Condensation: 1-(4-amniobutyl)-4-(2-pyrimidyl) piperazine is a key reagent.

Translocation: NA anhydride under illumination conditions.

Major Products

The major product formed from these reactions is tandospirone hydrochloride itself. The intermediate products include the translocation and condensation products .

相似化合物的比较

Tandospirone hydrochloride is similar to other azapirones like buspirone, gepirone, and ipsapirone. it has unique properties that distinguish it from these compounds:

Tandospirone hydrochloride’s unique chemical structure and selective receptor activity make it a valuable compound for both clinical and research purposes.

属性

IUPAC Name |

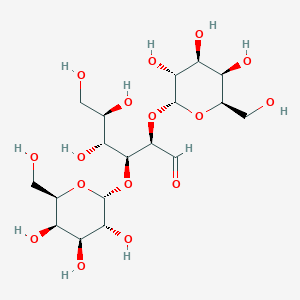

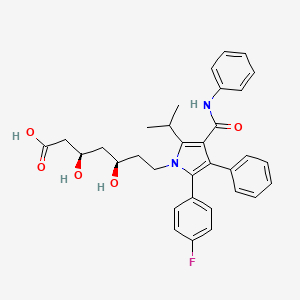

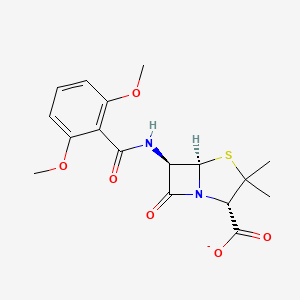

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVFJYKNBOHIMH-DPFKZJTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243943 | |

| Record name | Tandospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99095-10-0 | |

| Record name | Tandospirone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099095100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tandospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANDOSPIRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWR6SLB9P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B1662182.png)